4-[4-(Ethenyloxy)butoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Ethenyloxy)butoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethenyloxy group attached to a butoxy chain, which is further connected to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethenyloxy)butoxy]benzoic acid typically involves the following steps:
Preparation of 4-(Ethenyloxy)butanol: This intermediate can be synthesized by reacting 4-bromo-1-butanol with sodium ethoxide in an ethanol solution.
Esterification: The 4-(Ethenyloxy)butanol is then esterified with benzoic acid in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Ethenyloxy)butoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-[4-(Carboxy)butoxy]benzoic acid.
Reduction: Formation of 4-[4-(Ethenyloxy)butoxy]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-[4-(Ethenyloxy)butoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-[4-(Ethenyloxy)butoxy]benzoic acid involves its interaction with specific molecular targets. The ethenyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The benzoic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Butoxybenzoic acid: Lacks the ethenyloxy group, making it less reactive in certain chemical reactions.
4-Ethoxybenzoic acid: Contains an ethoxy group instead of an ethenyloxy group, leading to different chemical properties.
4-(Acetyloxy)benzoic acid:
Uniqueness
4-[4-(Ethenyloxy)butoxy]benzoic acid is unique due to the presence of the ethenyloxy group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
155409-96-4 |
---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4-(4-ethenoxybutoxy)benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-16-9-3-4-10-17-12-7-5-11(6-8-12)13(14)15/h2,5-8H,1,3-4,9-10H2,(H,14,15) |
InChI-Schlüssel |
DKDBFUYNVDBBIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCCCOC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.